molecular formula C10H6F3NO B13906402 7-Hydroxy-4-(trifluoromethyl)quinoline

7-Hydroxy-4-(trifluoromethyl)quinoline

Cat. No.: B13906402
M. Wt: 213.16 g/mol
InChI Key: YGARVBDNRLHWQC-UHFFFAOYSA-N
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Description

Research Context and Significance of Trifluoromethylated Quinolines as Privileged Scaffolds

Quinolines are considered "privileged scaffolds" in medicinal chemistry because their structure is a recurring motif in a multitude of compounds with a wide array of biological activities. benthamscience.comresearchgate.netrsc.org These activities include anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties, among others. benthamscience.comnih.govnih.gov

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance pharmacological profiles. researchgate.netresearchgate.net The -CF3 group is highly electronegative and lipophilic, which can lead to several advantageous changes in a molecule's properties:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes like cytochrome P450. This can increase the compound's half-life in the body. researchgate.net

Increased Lipophilicity: The -CF3 group increases the molecule's ability to pass through biological membranes, which can improve absorption and distribution. researchgate.netresearchgate.net

Improved Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger interactions with biological targets, such as enzymes or receptors, potentially increasing the compound's potency. mdpi.com

Modified Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, which can influence the molecule's ionization state and interaction with targets.

These enhancements have made trifluoromethylated quinolines a significant area of research in the development of new therapeutic agents. nih.govresearchgate.net For example, the antimalarial drug mefloquine (B1676156) is a well-known trifluoromethylated quinoline (B57606) derivative. nih.govresearchgate.net

Historical Perspective on the Emergence of 7-Hydroxy-4-(trifluoromethyl)quinoline in Scientific Inquiry

The quinoline ring system was first isolated from coal tar in 1834. wikipedia.org Since then, numerous synthetic methods have been developed to construct this heterocyclic system, many of which are named reactions that have been refined over more than a century. wikipedia.orgiipseries.org These classical methods provide the foundation for synthesizing a vast array of substituted quinolines, including this compound.

Key synthetic routes to the quinoline core include:

Skraup Synthesis (1880): Condensation of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgorientjchem.org

Doebner-von Miller Reaction (1881): Reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org

Combes Synthesis (1888): Condensation of an aniline with a β-diketone. wikipedia.orgiipseries.org

Conrad-Limpach Synthesis (1887): Reaction of an aniline with a β-ketoester, which is a common method for producing 4-hydroxyquinolines (4-quinolinols). wikipedia.orgorientjchem.org

Gould-Jacobs Reaction (1939): Starting from an aniline and ethyl ethoxymethylenemalonate, this method is also highly effective for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org

The synthesis of this compound, or its precursors, would logically employ one of these established methods, likely the Conrad-Limpach or Gould-Jacobs reaction. The starting material would be 3-aminophenol (B1664112) for the "7-hydroxy" portion and a fluorine-containing building block to introduce the "4-trifluoromethyl" group. A closely related synthesis, that of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, has been described starting from 3-(trifluoromethyl)aniline (B124266) and diethyl ethoxymethylene malonate, which follows the principles of the Gould-Jacobs reaction. chemicalbook.com Hydrolysis and decarboxylation of such an intermediate would yield the 4-hydroxy-7-(trifluoromethyl)quinoline core.

Current Research Landscape and Identified Knowledge Gaps for this compound

Current research on trifluoromethylated quinolines is heavily focused on their therapeutic potential. Studies have explored derivatives of this scaffold for a range of diseases. For instance, quinoline-derived trifluoromethyl alcohols have been investigated as potential anticancer, antiepileptic, and analgesic agents that function by blocking sodium channels. nih.govnih.gov Specifically, derivatives of 7-(trifluoromethyl)-4-hydroxyquinoline have been synthesized and evaluated for their antibacterial activity. amazonaws.com More recently, in 2024, novel 4-trifluoromethyl-2-anilinoquinoline derivatives were identified as potential anti-cancer agents targeting the SGK1 kinase. nih.gov

Despite the broad interest in the trifluoromethylated quinoline scaffold, the specific compound this compound itself is not extensively detailed in a large volume of published biological studies. It often serves as a key intermediate or a reference compound in the synthesis of more complex derivatives.

Identified Knowledge Gaps:

Comprehensive Biological Profiling: While the broader class of compounds is studied, a detailed, systematic evaluation of the specific biological activities (e.g., anticancer, antimicrobial, anti-inflammatory) of this compound is not widely documented.

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies are lacking.

Structure-Activity Relationship (SAR) Studies: There is an opportunity to use this compound as a parent compound to build a library of derivatives and conduct thorough SAR studies to optimize its potential therapeutic effects. For example, SAR studies on other quinolines have shown that substituents at the 7-position can significantly influence antitumor activity. orientjchem.org

Advanced Material Applications: The potential use of this compound in materials science, for example, as a building block for fluorescent probes or organic light-emitting diodes (OLEDs), remains largely unexplored, although other quinoline derivatives have been studied for these purposes. beilstein-journals.org

Scope and Objectives of the Comprehensive Research Compendium on this compound

This article aims to provide a focused and comprehensive overview of the chemical compound this compound based on existing academic research. The primary objectives are:

To establish the significance of the trifluoromethylated quinoline scaffold in the context of chemical and pharmaceutical research.

To provide a historical perspective on the synthetic foundations relevant to the preparation of this compound.

To summarize the current state of research involving this compound and its close derivatives, highlighting its role in scientific studies.

To clearly identify the existing gaps in the scientific literature regarding the properties and potential applications of this compound, thereby suggesting avenues for future research.

This compendium will adhere strictly to the outlined topics, focusing solely on the chemical and research aspects of the compound without delving into clinical or safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

4-(trifluoromethyl)quinolin-7-ol

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-4-14-9-5-6(15)1-2-7(8)9/h1-5,15H

InChI Key

YGARVBDNRLHWQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Hydroxy 4 Trifluoromethyl Quinoline

Established Synthetic Routes to 7-Hydroxy-4-(trifluoromethyl)quinoline and its Core Structure

The construction of the quinoline (B57606) core, particularly one substituted with both a hydroxyl and a trifluoromethyl group, can be achieved through various established routes. These methods can be broadly categorized into multi-step strategies, which offer high control over regiochemistry, and one-pot syntheses, which are prized for their operational simplicity and atom economy.

Multi-step syntheses are fundamental for preparing highly functionalized quinolines where precise control over the position of various substituents is required. These strategies often involve the initial construction of a basic quinoline ring followed by sequential, regioselective modifications. Techniques such as C-H activation and halogen/metal exchange reactions are powerful tools in this context.

Recent advancements have focused on the direct C-H functionalization of the quinoline core using transition metal catalysis, which provides an atom- and step-economical alternative to classical methods. This allows for the introduction of functional groups at specific positions of a pre-formed quinoline ring, a strategy that is crucial for building libraries of derivatives for structure-activity relationship studies.

Interactive Data Table: Comparison of Regioselective Functionalization Methods for the Quinoline Core

Method Description Reagents/Catalysts Target Position(s) Reference
Gould-Jacobs Reaction A two-step process involving the reaction of an aniline (B41778) with an ethoxymethylenemalonate ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate. 3-(Trifluoromethyl)aniline (B124266), Diethyl ethoxymethylene malonate, Dowtherm A (for cyclization) Forms the core 4-hydroxy-7-(trifluoromethyl)quinoline ring structure. chemicalbook.com
Friedländer Annulation Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. o-aminoaryl ketones, methylene-activated compounds, various catalysts (e.g., I2, T3P) Builds the quinoline ring system, substitution pattern depends on reactants. acs.org
Doebner-von Miller Reaction A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines under acidic conditions. Anilines, α,β-unsaturated carbonyls, acid catalyst. C2 and C4 positions. mdpi.com
Conrad-Limpach-Knorr Synthesis Reaction between anilines and β-ketoesters. Depending on the reaction conditions (temperature), it can yield either 4-hydroxyquinolines (quinolones) or 2-hydroxyquinolines. Anilines, β-ketoesters. C2 or C4 position, yielding a hydroxyl group. mdpi.comresearchgate.net

A notable example is the synthesis of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. This process begins by heating 3-(Trifluoromethyl)aniline with diethyl ethoxymethylene malonate. The resulting intermediate is then cyclized at high temperature in a solvent like Dowtherm A to yield the final quinoline structure with a 93% yield. chemicalbook.com Another approach involves a one-pot, three-component protocol for creating functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives using ammonium (B1175870) acetate (B1210297) as a catalyst. nih.gov This method proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization, demonstrating high atom economy and tolerance for a wide range of functional groups. nih.gov

The cyclization step is the key ring-forming process in many quinoline syntheses. Electrophilic cyclization of N-(2-alkynyl)anilines, promoted by electrophiles like iodine monochloride (ICl) or bromine (Br₂), provides a mild and efficient route to 3-halo-substituted quinolines. nih.gov

Interactive Data Table: Overview of One-Pot/Cyclization Syntheses for Quinoline Derivatives

Method Reactants Catalyst/Conditions Product Type Yield Reference

| Gould-Jacobs Reaction | 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylene malonate | 1. 125°C, 1h 2. Dowtherm A, 255°C, 2.5h | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 93% | chemicalbook.com | | Three-Component Synthesis | Substituted Aldehydes, Malononitrile, 3-Aminophenol (B1664112) | Ammonium Acetate, Ethanol, Reflux | 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives | 63-97% | nih.gov | | Friedländer-type (in situ reduction) | o-Nitrobenzaldehyde, Ketones | Iron powder, aq. HCl | 2- and/or 3-substituted quinolines | High | rsc.org | | Electrophilic Cyclization | N-(2-alkynyl)anilines | ICl, I₂, Br₂, PhSeBr | 3-functionalized quinolines | Moderate to Good | nih.gov |

Catalytic Systems Employed in the Synthesis of this compound Derivatives

Catalysis is essential for the efficient and selective synthesis of complex molecules like this compound. Both transition metals and metal-free organocatalysts play significant roles, enabling reactions under milder conditions and enhancing yields.

Transition-metal catalysts are widely used in the synthesis of quinolines and their derivatives. ias.ac.in They are particularly valuable for cross-coupling and C-H activation reactions that functionalize the quinoline core. Catalysts based on palladium, iron, copper, and ruthenium have been successfully employed. For instance, iron-catalyzed, visible-light-driven reactions have been used for the direct hydroxyalkylation of the quinoline core. mdpi.com This method represents a greener alternative to conventional heating and avoids the use of harsh organometallic reagents. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions are a cornerstone for creating carbon-carbon and carbon-heteroatom bonds on the quinoline scaffold. researchgate.net

Interactive Data Table: Examples of Transition Metal Catalysis in Quinoline Synthesis

Catalyst System Reaction Type Substrates Key Features Reference
Fe(phen)Cl₃·H₂O Hydroxyalkylation Quinoline, Carboxylic Acids Visible-light driven, environmentally friendly. mdpi.com
YCl₃ or In(OTf)₃ Three-component synthesis Aniline, Aldehydes, Acetylene derivatives Forms 2,3-disubstituted quinolines, catalyst can be recycled. acs.org
NaAuCl₄ Friedländer Annulation o-aminoaryl ketones, active methylene (B1212753) compounds Mild temperature, conducted in ethanol. acs.org
FeCl₂·4H₂O Dehydrogenative Cyclization (2-aminophenyl)methanols, Benzamides Forms quinazolines (related N-heterocycles), high atom economy. frontiersin.org

In recent years, there has been a significant shift towards developing metal-free synthetic routes to avoid the toxicity, cost, and environmental impact associated with transition metals. mdpi.comnih.govrsc.org Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful alternative.

Ammonium acetate and L-proline are effective organocatalysts for the one-pot synthesis of 7-hydroxyquinoline (B1418103) derivatives. nih.gov These catalysts are inexpensive, readily available, and operate under mild conditions. nih.gov For example, using ammonium acetate as a catalyst for the reaction between an aldehyde, malononitrile, and 3-aminophenol significantly reduces reaction times compared to other methods. nih.gov Even 8-hydroxy quinoline itself has been reported as an effective organocatalyst for realizing copper-free click chemistry to produce triazoles, showcasing the catalytic potential of the quinoline scaffold. rsc.org Acid-mediated cyclizations, such as those using p-toluenesulfonic acid (p-TSA), are another important class of metal-free reactions for constructing quinoline-fused systems. mdpi.comnih.gov

Interactive Data Table: Organocatalysts in Quinoline Derivative Synthesis

Catalyst Reaction Type Key Advantages Reference
Ammonium Acetate Three-component synthesis Inexpensive, mild conditions, short reaction times (15-90 min). nih.gov
L-proline Three-component synthesis Organocatalytic alternative for forming 4-phenyl quinolines. nih.gov
p-Toluenesulfonic acid (p-TSA) Condensation/Cyclization Green promoter, effective for building quinoline-fused heterocycles. nih.gov
Iodine (I₂) Friedländer Annulation Metal-free catalyst, solvent-free conditions possible. acs.org

Biocatalysis offers a highly sustainable and selective approach to chemical synthesis. The use of enzymes can lead to reactions with high specificity under mild, aqueous conditions. In the context of quinoline synthesis, biocatalytic methods are an emerging field.

Research has demonstrated that enzymes like monoamine oxidase (MAO-N) can effectively catalyze the transformation of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding aromatic quinoline derivatives. nih.govacs.orgresearchgate.net This oxidative aromatization process uses molecular oxygen as the oxidant and operates under mild conditions, presenting a green alternative to chemical oxidants. researchgate.net The efficiency of this biotransformation can be influenced by the electronic nature of substituents on the THQ backbone, with electron-donating groups generally favoring the reaction. acs.org While this approach has been demonstrated for a range of quinoline derivatives, its specific application to substrates bearing a 4-(trifluoromethyl) group is a potential area for future investigation. nih.govacs.org

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic compounds to reduce environmental impact, improve efficiency, and enhance safety.

Solvent-free reactions represent a cornerstone of green chemistry, minimizing waste and often leading to improved reaction kinetics and yields. In the synthesis of quinoline derivatives, thermally induced, solvent-free conditions can be employed. For instance, a key step in forming the quinoline ring system involves the reaction of an aniline with a malonate derivative. The synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a closely related precursor, can be initiated by heating 3-(Trifluoromethyl)aniline with diethyl ethoxymethylene malonate at 125 °C without a solvent. chemicalbook.com This initial condensation step proceeds efficiently under solvent-free conditions before a high-boiling point solvent is added for the subsequent high-temperature cyclization. chemicalbook.com This approach reduces the use of volatile organic solvents in the initial phase of the reaction. The application of solvent-free, microwave-assisted methods has also been successful in the synthesis of related heterocyclic compounds like 7-hydroxy-4-methyl coumarin, demonstrating the broader potential of these techniques. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often resulting in higher yields, shorter reaction times, and fewer side products compared to conventional heating methods. tubitak.gov.trwjbphs.com This technology has been effectively applied to the synthesis of derivatives of this compound.

A notable example is the synthesis of phthalocyanine (B1677752) precursors, where 4-hydroxy-7-(trifluoromethyl)quinoline is used as a starting material. tubitak.gov.tr The cyclotetramerization reactions to form metallophthalocyanines were completed in 3–10 minutes under microwave irradiation, yielding good results. In contrast, the same reactions required 24 hours using conventional heating methods. tubitak.gov.tr This demonstrates a significant acceleration in reaction rates and energy savings, highlighting the efficiency of microwave-assisted techniques. tubitak.gov.tr The use of a single-mode microwave reactor allows for precise temperature control and efficient energy transfer to the reactants. tubitak.gov.tr

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction Method Reaction Time Yield Reference
Metallophthalocyanine Synthesis Microwave Irradiation 3–10 minutes Good tubitak.gov.tr
Metallophthalocyanine Synthesis Conventional Heating 24 hours Good tubitak.gov.tr

This interactive table compares the reaction times for the synthesis of metallophthalocyanines using microwave-assisted and conventional heating methods.

Photochemical reactions utilize light energy to drive chemical transformations, often providing unique pathways and high selectivity that are not achievable through thermal methods. While the application of photochemical synthesis to the specific this compound scaffold is not extensively documented, related heterocyclic systems have been constructed using this approach. For example, photochemical methods have been employed in the synthesis of epigenetic-focused tetrahydroquinoline libraries through a radical annulation process. rsc.org This suggests that photochemical strategies could represent a potential, albeit currently underexplored, avenue for the synthesis and functionalization of the this compound core.

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound molecule possesses multiple sites for functionalization, primarily the hydroxyl group and the quinoline ring system. Derivatization at these sites allows for the modulation of its chemical and physical properties.

The hydroxyl group of this compound is a key functional handle for derivatization, particularly through etherification reactions. It is important to note that this compound exists in tautomeric forms, and reactions can occur at the oxygen atom at either the 7- or 4-position (as the 4-quinolone tautomer).

A significant example of derivatization is the O-arylation reaction to form an ether linkage. The synthesis of 3-((7-(trifluoromethyl)quinolin-4-yl)oxy)phthalonitrile was achieved through a base-catalyzed aromatic nucleophilic substitution reaction between 4-hydroxy-7-(trifluoromethyl)quinoline and 3-nitrophthalonitrile. tubitak.gov.tr In this reaction, potassium carbonate serves as the base in dry dimethylformamide (DMF) to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the nitro group on the phthalonitrile (B49051) ring. tubitak.gov.tr This etherification is a crucial step in the synthesis of more complex molecules like phthalocyanines. tubitak.gov.tr Analogous strategies are used for related compounds, such as the synthesis of 7-benzyloxyquinoline, which serves as a fluorescent substrate for cytochrome P450 enzymes. nih.gov

The reactivity of the this compound scaffold and the efficiency of its synthesis are significantly influenced by the electronic and steric properties of substituents on the aromatic rings. These effects can dictate reaction yields and even the feasibility of certain synthetic pathways.

In multi-component reactions used to construct the quinoline core, the nature of the substituents on the starting materials plays a critical role. For instance, in a one-pot synthesis of 7-hydroxy-4-phenyl-quinoline derivatives, various substituted benzaldehydes are used. The yields of the final products are highly dependent on the electronic properties of the substituents on the benzaldehyde (B42025) ring. researchgate.net

Table 2: Effect of Benzaldehyde Substituent on Quinoline Synthesis Yield

Aldehyde Substituent Position Electronic Effect Yield (%) Reference
None - Neutral 95 researchgate.net
Methoxy (B1213986) (-OCH₃) para Electron-donating 77 researchgate.net
Methoxy (-OCH₃) meta Electron-donating 86 researchgate.net
Nitro (-NO₂) meta Electron-withdrawing 82 researchgate.net
Bromo (-Br) para Electron-withdrawing 79 researchgate.net
Chloro (-Cl) para Electron-withdrawing 84 researchgate.net

This interactive table illustrates the impact of different substituents on the yield of 7-hydroxy-4-phenyl-quinoline derivatives.

Synthesis of Conjugates and Advanced Probes

The inherent fluorescence of the this compound scaffold makes it an attractive platform for the development of advanced molecular probes and conjugates for biological and materials science applications. The synthesis of these sophisticated molecules typically involves the strategic modification of the quinoline core to enable covalent linkage to other molecular entities, such as biomolecules, polymers, or other signaling units.

A prevalent strategy for the synthesis of such conjugates is the introduction of a reactive handle onto the this compound core, which can then participate in bioorthogonal ligation reactions. One of the most widely employed methods in this regard is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This reaction is favored for its high efficiency, specificity, and biocompatibility, allowing for the clean and rapid formation of a stable triazole linkage between two molecules. nih.govwikipedia.org

For instance, a synthetic route to developing conjugates of a similar quinoline system involved the conversion of a precursor aminoquinoline to an azidoquinoline. nih.gov This azido-functionalized quinoline could then be readily coupled with a variety of terminal alkynes via the CuAAC reaction to yield a diverse library of triazole-containing quinoline hybrids. nih.gov A similar approach could be envisioned for this compound, where the hydroxyl group is first converted to a suitable precursor for introducing an azide (B81097) or alkyne functionality.

The development of fluorescent probes for specific applications, such as sensing intracellular pH, often involves the conjugation of the quinoline fluorophore to a targeting moiety or a responsive unit. For example, quinoline-pyrene based ratiometric fluorescent probes have been synthesized for targeting lysosomal pH. nih.gov These probes were designed to exhibit changes in their fluorescence properties in response to the acidic environment of the lysosome. nih.gov

The synthesis of such probes often involves a multi-step process. In a representative synthesis of a quinoline-based probe, a key step could be the coupling of the quinoline core with another functional molecule. For instance, the synthesis of hybridized 4-trifluoromethyl-(1,2,3-triazol-1-yl)quinoline systems has been reported, starting from 6-amino-4-(trifluoromethyl)quinolines. nih.gov These aminoquinolines were converted to the corresponding azides, which then underwent a regioselective copper-catalyzed cycloaddition with various terminal alkynes to produce the desired triazole-conjugated quinolines in good yields. nih.gov

The following table summarizes a plausible synthetic approach for generating a conjugate of this compound, drawing parallels from the synthesis of related compounds.

Step Reaction Description Key Reagents Plausible Product
1O-AlkylationIntroduction of a linker with a terminal alkyne or azide group onto the 7-hydroxyl position.Propargyl bromide, Sodium hydride7-(Prop-2-yn-1-yloxy)-4-(trifluoromethyl)quinoline
2Click Chemistry (CuAAC)Cycloaddition reaction between the alkyne-functionalized quinoline and an azide-containing molecule of interest (e.g., a biomolecule, a fluorescent dye).Azide-modified substrate, Copper(I) catalyst (e.g., CuSO₄, sodium ascorbate)1,2,3-Triazole-linked this compound conjugate

This modular approach allows for the facile generation of a wide array of conjugates and probes tailored for specific applications by simply varying the azide- or alkyne-containing coupling partner. The resulting triazole linker is biochemically stable, which is a crucial attribute for probes designed for biological environments. nih.gov

Further advancements in probe design could involve the incorporation of moieties that enable two-photon excitation, which is beneficial for deep-tissue imaging. Quinoline derivatives have been successfully utilized in the development of two-photon fluorescent probes for visualizing viscosity in living cells and zebrafish. crimsonpublishers.com The synthesis of such advanced probes underscores the versatility of the quinoline scaffold in creating sophisticated tools for biological research.

Advanced Spectroscopic Characterization and Photophysical Properties of 7 Hydroxy 4 Trifluoromethyl Quinoline

Investigation of Electronic Absorption and Emission Characteristics

The electronic behavior of 7-Hydroxy-4-(trifluoromethyl)quinoline is governed by the interplay between the π-electron system of the quinoline (B57606) ring, the electron-withdrawing nature of the trifluoromethyl group, and the electron-donating hydroxyl group, which also acts as a proton donor.

The electronic absorption spectrum of quinoline and its derivatives is characterized by distinct bands arising from π → π* and n → π* transitions. scielo.brresearchgate.net In this compound, the absorption spectrum is expected to show complex bands in the UV-visible region. Transitions in the ultraviolet range are typically attributed to π → π* electronic transitions within the aromatic quinoline ring. beilstein-journals.org The presence of the lone pair of electrons on the nitrogen atom also allows for lower energy n → π* transitions. scielo.br

The substitution pattern significantly influences these transitions. The electron-withdrawing -CF3 group can affect the energy levels of the molecular orbitals, while the hydroxyl group can engage in solvent interactions, leading to shifts in the absorption maxima (solvatochromism). In polar protic solvents, hydrogen bonding with the hydroxyl and quinoline nitrogen can stabilize the ground or excited states differently, causing either a red or blue shift of the absorption bands. scielo.br Molar absorptivity (ε), a measure of the probability of a specific electronic transition, is typically high for allowed π → π* transitions (often >10,000 L mol⁻¹ cm⁻¹) and lower for n → π* transitions.

The table below presents representative UV-Visible absorption data for quinoline derivatives, illustrating typical values.

Solventλmax (nm) (Transition)Molar Absorptivity (ε) (L mol-1 cm-1)Reference Compound
Ethanol~280 (π → π)~12,000Generic Quinoline Derivative
Ethanol~350 (n → π)~4,000Generic Quinoline Derivative
Chloroform~372 (ICT)~23,442Trifluoromethylated Quinoline Schiff Base

This compound is expected to be fluorescent, a property common to many quinoline derivatives. nih.govbeilstein-archives.org Its fluorescence characteristics are profoundly influenced by the 7-hydroxy group, which can facilitate excited-state intramolecular proton transfer (ESPT). nih.govmdpi.com Upon photoexcitation, the acidity of the hydroxyl group increases, leading to the transfer of a proton to the quinoline nitrogen. This process results in the formation of a keto-tautomer, which is electronically distinct from the initially excited enol form. Consequently, this can lead to a dual fluorescence emission: one at a shorter wavelength from the locally excited enol form and another at a significantly longer wavelength (a large Stokes shift) from the tautomeric keto form. rsc.org

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, can vary significantly with the molecular environment. nih.gov For similar trifluoromethylated quinoline systems, quantum yields have been reported to be as high as 0.85 in methanol (B129727). beilstein-archives.org The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter. nih.gov For related 7-hydroxy heterocyclic systems, lifetimes in the range of a few nanoseconds (e.g., ~4.2 ns) have been observed. nih.gov

The table below summarizes typical photophysical properties observed for related quinoline and hydroxy-heterocyclic compounds.

SolventQuantum Yield (Φf)Fluorescence Lifetime (τ) (ns)Stokes Shift (nm)Reference Compound
Methanol (MeOH)0.13 - 0.85Not Reported65 - 130Trifluoromethylated Quinoline Schiff Base beilstein-archives.org
Chloroform (CHCl3)0.12 - 0.80Not Reported59 - 85Trifluoromethylated Quinoline Schiff Base beilstein-archives.org
Phosphate-Buffered Saline (PBS)Not Reported4.2Not Reported7-Hydroxycoumarin Derivative nih.gov

The excited-state dynamics of this compound are largely dictated by the efficient excited-state intramolecular proton transfer (ESPT) pathway. nih.govacs.org Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). For the enol form, the S₁ state is poised for rapid, often barrierless, proton transfer from the hydroxyl group to the ring nitrogen. mdpi.com

This ESPT process serves as a primary non-radiative relaxation channel for the initially excited enol species. mdpi.com The proton transfer leads to the formation of the excited keto-tautomer, which resides in a lower energy state. This tautomer can then relax to its ground state via fluorescence, accounting for the large Stokes-shifted emission. rsc.org Other non-radiative pathways, such as internal conversion and intersystem crossing to the triplet state, compete with ESPT and fluorescence. The efficiency of these competing pathways can be influenced by solvent polarity, viscosity, and the ability of the solvent to form hydrogen bonds, which can either facilitate or hinder the necessary molecular reorganization for proton transfer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation and Dynamics

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound, providing detailed information about its carbon-hydrogen framework and the electronic environment of the fluorine atoms.

One-dimensional (1D) NMR spectra (¹H, ¹³C, and ¹⁹F) provide foundational structural information.

¹H NMR: The proton spectrum would show distinct signals for each aromatic proton on the quinoline ring, with chemical shifts and coupling constants characteristic of the substituted system.

¹³C NMR: The carbon spectrum would reveal signals for each unique carbon atom. The carbon attached to the trifluoromethyl group is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), a characteristic feature for -CF₃ substituted aromatics. beilstein-archives.org

¹⁹F NMR: The fluorine spectrum is anticipated to show a single sharp singlet, as all three fluorine atoms in the -CF₃ group are chemically equivalent. For related compounds, this signal appears around -61 to -65 ppm. nih.govrsc.org

Two-dimensional (2D) NMR experiments are used to establish connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds), allowing for the mapping of the proton network within the quinoline rings. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons and confirming the placement of the trifluoromethyl and hydroxyl groups by showing long-range correlations from the aromatic protons to the carbons of these substituents. youtube.com

The table below outlines the expected NMR chemical shifts for this compound based on data from analogous structures.

AtomTechniqueExpected Chemical Shift (δ, ppm)Expected Multiplicity / Coupling
Aromatic Protons¹H NMR7.0 - 8.5Doublets, Triplets, Singlets
Hydroxyl Proton¹H NMR~10-12 (variable)Broad Singlet
Aromatic Carbons¹³C NMR110 - 160-
C4-CF3¹³C NMR~123Quartet (q, ¹JCF ≈ 275 Hz) beilstein-archives.org
CF3¹⁹F NMR~ -61.7Singlet (s) beilstein-archives.org

Variable temperature (VT) NMR studies are a powerful method for investigating dynamic processes and conformational equilibria in molecules. rsc.org While specific VT-NMR studies on this compound are not widely reported, the technique could be applied to investigate several key dynamic aspects of its structure.

One potential application is the study of tautomerism. This compound can exist in equilibrium with its tautomeric form, 4-(trifluoromethyl)quinolin-7(1H)-one. VT-NMR could be used to monitor the chemical shifts of the protons and carbons as a function of temperature. If the rate of interconversion between the two tautomers is within the NMR timescale, changes in the spectra, such as peak broadening or coalescence, could be observed, allowing for the determination of the thermodynamic parameters (ΔH and ΔS) of the equilibrium.

Additionally, VT-NMR could potentially be used to study the rotational dynamics of the trifluoromethyl group. While rotation around the C-CF₃ bond is typically fast at room temperature, significant steric hindrance could create a rotational barrier that might be observable at very low temperatures, leading to changes in the appearance of the ¹⁹F or ¹³C NMR signals.

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov For this compound, ¹⁹F NMR is instrumental in confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group.

The trifluoromethyl group in this molecule is expected to appear as a singlet in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or hydrogen atoms to cause spin-spin coupling. thermofisher.com The chemical shift of the -CF₃ group is sensitive to its position on the quinoline ring and the electronic effects of other substituents. Generally, a -CF₃ group attached to an aromatic ring, such as in benzotrifluoride (B45747) (C₆H₅CF₃), resonates at approximately -63 ppm relative to a CFCl₃ standard. colorado.eduucsb.edu The precise chemical shift for this compound would provide valuable information about the electron-withdrawing nature of the quinoline ring system as modified by the hydroxyl group. The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap, making spectral interpretation straightforward. thermofisher.com

Table 1: Expected ¹⁹F NMR Data for the Trifluoromethyl Group

FeatureExpected Observation for this compound
Chemical Shift (δ) Approximately -60 to -70 ppm (relative to CFCl₃)
Multiplicity Singlet (s)
Integration 3F

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. nih.gov These methods are complementary and allow for a thorough analysis of the molecule's vibrational modes.

Identification of Characteristic Vibrational Modes

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the trifluoromethyl (-CF₃) group, and the quinoline aromatic system.

Hydroxyl Group (-OH): A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration, which is often broadened due to hydrogen bonding. The O-H in-plane bending vibration typically appears in the 1300-1400 cm⁻¹ region.

Trifluoromethyl Group (-CF₃): This group gives rise to several strong, characteristic absorption bands in the IR spectrum. The symmetric and asymmetric C-F stretching vibrations are typically observed in the region of 1100-1300 cm⁻¹. ias.ac.in For instance, a medium to weak band around 1272 cm⁻¹ can be assigned to the C-CF₃ stretching vibration. ias.ac.in The CF₃ rocking mode may be observed at lower frequencies, around 255 cm⁻¹ in the Raman spectrum. ias.ac.in

Quinoline Ring System: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the quinoline ring typically produce a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.netiosrjournals.org C-H in-plane and out-of-plane bending vibrations contribute to the complex fingerprint region of the spectrum below 1200 cm⁻¹. iosrjournals.org

Table 2: Characteristic Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch3200 - 3600
O-H In-plane Bend1300 - 1400
Trifluoromethyl (-CF₃) C-F Asymmetric Stretch~1250 - 1300
C-F Symmetric Stretch~1100 - 1200
C-CF₃ Stretch~1270
Quinoline Ring Aromatic C-H Stretch3000 - 3150
C=C / C=N Stretch1400 - 1650
C-H In-plane Bend1000 - 1300
C-H Out-of-plane Bend700 - 900

Conformational Analysis via Vibrational Spectroscopy

While this compound is a relatively rigid molecule, vibrational spectroscopy can be employed to study subtle conformational isomers (rotamers), particularly concerning the orientation of the hydroxyl proton. Theoretical calculations, such as Density Functional Theory (DFT), can predict the vibrational frequencies for different stable conformers. nih.govnih.gov By comparing the experimentally recorded IR and Raman spectra with the computationally simulated spectra for each conformer, it is possible to determine the most stable conformation in the solid state or in solution. nih.govscielo.org.mx Pressure-dependent Raman spectroscopy could also potentially reveal conformational transitions. scielo.org.mx

Mass Spectrometric Investigations of Fragmentation Patterns and Isotope Distribution

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within sub-ppm levels. This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₆F₃NO). The theoretical exact mass can be calculated, and a match with the experimentally determined mass from an HRMS instrument like a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzer confirms the compound's identity and purity. nih.govnih.gov

Table 3: HRMS Data for this compound

ParameterValue
Molecular Formula C₁₀H₆F₃NO
Theoretical Exact Mass ([M+H]⁺) 214.0474
Required Mass Accuracy < 5 ppm

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. researchgate.netnationalmaglab.org This process provides valuable information about the molecule's structure and chemical bonds. For this compound, characteristic fragmentation pathways can be proposed based on the known behavior of quinoline and fluorinated compounds. nih.govresearchgate.net

Common fragmentation patterns would likely involve:

Loss of small neutral molecules: Ejection of carbon monoxide (CO) from the heterocyclic ring is a common fragmentation pathway for hydroxyquinolines.

Loss of the trifluoromethyl group: Cleavage of the C-CF₃ bond could lead to the loss of a ·CF₃ radical or a neutral CF₃H molecule.

Ring cleavage: Fragmentation of the quinoline ring system itself can produce characteristic product ions that help to confirm the core structure. nih.govmdpi.com

By analyzing the masses of these fragments, a detailed fragmentation map can be constructed, providing strong evidence for the proposed structure of this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Enantiomeric Purity (If Applicable)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique utilized to investigate the chiroptical properties of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light by a sample. While this compound itself is an achiral molecule, the introduction of a chiral center or the synthesis of chiral derivatives would necessitate the use of CD spectroscopy for their characterization. Although specific studies detailing the CD spectroscopy of chiral derivatives of this compound are not prevalent in the current body of scientific literature, the principles of this technique would be directly applicable for determining their absolute configuration and enantiomeric purity.

In a hypothetical scenario where chiral derivatives of this compound are synthesized, for instance, by introducing a chiral substituent at the hydroxyl group or by creating a chiral center elsewhere in the quinoline structure, CD spectroscopy would be indispensable. The resulting enantiomers would be expected to exhibit mirror-image CD spectra.

A key feature of a CD spectrum is the Cotton effect, which is the characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band. Positive or negative Cotton effects, observed as peaks in the CD spectrum, provide crucial information about the stereochemistry of the molecule. For example, the sign of the Cotton effect can often be correlated with the absolute configuration (R or S) of the chiral center, based on empirical rules or comparison with structurally related compounds of known configuration.

Furthermore, CD spectroscopy is a valuable tool for determining the enantiomeric purity of a sample. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. A pure enantiomer will show a maximum CD signal, while a racemic mixture (an equal mixture of both enantiomers) will be CD silent. By comparing the CD signal of a sample to that of a pure enantiomer standard, the enantiomeric excess (% ee) can be accurately quantified.

Should research into chiral derivatives of this compound be undertaken, the resulting data from CD spectroscopy would likely be presented in a tabular format. Such a table would typically include the wavelength of the maximum absorption (λmax in nm), the molar ellipticity ([θ] in deg·cm²·dmol⁻¹), and the sign of the Cotton effect for each enantiomer.

Hypothetical CD Spectroscopy Data for a Chiral Derivative of this compound

Enantiomer λmax (nm) Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) Cotton Effect
(R)-enantiomer 280 +15,000 Positive
320 -10,000 Negative
(S)-enantiomer 280 -15,000 Negative

Computational and Theoretical Investigations of 7 Hydroxy 4 Trifluoromethyl Quinoline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of 7-Hydroxy-4-(trifluoromethyl)quinoline. These methods offer a microscopic perspective on the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for determining the electronic ground state properties of molecules. nih.gov For quinoline (B57606) derivatives, DFT calculations, often employing functionals such as B3LYP with basis sets like 6-31G' (d,p), are utilized to predict molecular geometries, electronic structures, and thermodynamic stability. nih.govscirp.org

Theoretical studies on quinoline derivatives have demonstrated that the introduction of substituents significantly alters their electronic properties. nih.gov For instance, the trifluoromethyl group, being a strong electron-withdrawing group, is expected to influence the electron density distribution across the quinoline ring system of this compound. The hydroxyl group, a well-known electron-donating group, will also play a crucial role in determining the molecule's electronic landscape.

Key ground state properties that can be elucidated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov In studies of various quinoline derivatives, these energy gaps have been calculated to understand their relative stabilities and potential for chemical reactions. nih.gov

The molecular electrostatic potential (MEP) is another important property derived from DFT calculations, which helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. For quinoline derivatives, MEP maps have been used to visualize the charge distribution and predict sites of interaction. uantwerpen.be

Calculated PropertyTypical MethodSignificance
Optimized Molecular GeometryDFT/B3LYP/6-31GProvides bond lengths, bond angles, and dihedral angles for the most stable conformation.
HOMO EnergyDFT/B3LYP/6-31GIndicates the electron-donating ability of the molecule.
LUMO EnergyDFT/B3LYP/6-31GIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Energy GapDFT/B3LYP/6-31GRelates to the chemical reactivity and stability of the molecule. nih.gov
Molecular Electrostatic Potential (MEP)DFT/B3LYP/6-31G*Visualizes the charge distribution and predicts reactive sites for electrophilic and nucleophilic attack. uantwerpen.be

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgq-chem.com This method is particularly valuable for predicting absorption spectra and understanding the nature of electronic transitions. nih.govrsc.org

For quinoline derivatives, TD-DFT calculations are instrumental in elucidating their photophysical properties, such as absorption wavelengths (λmax) and oscillator strengths (f). nih.gov These calculations can provide insights into the π–π* transitions that are characteristic of such aromatic systems. nih.gov The choice of functional and basis set in TD-DFT calculations is crucial for obtaining accurate results that correlate well with experimental data. rsc.org

The electronic transitions calculated by TD-DFT are often characterized by the orbitals involved, such as transitions from the HOMO to the LUMO. nih.gov This analysis helps in understanding the charge transfer characteristics of the excited states. For many organic molecules, TD-DFT provides a good balance between computational cost and accuracy for the prediction of electronic spectra. rsc.org

Calculated PropertyTypical MethodSignificance
Excitation EnergiesTD-DFT/B3LYP/6-31GCorresponds to the energy required to promote an electron to a higher energy level. nih.gov
Absorption Wavelengths (λmax)TD-DFT/B3LYP/6-31GPredicts the wavelengths at which the molecule absorbs light, corresponding to its UV-Vis spectrum. nih.gov
Oscillator Strengths (f)TD-DFT/B3LYP/6-31GIndicates the probability of a particular electronic transition occurring. rsc.org
Nature of Electronic TransitionsAnalysis of orbital contributionsCharacterizes transitions (e.g., π–π, n–π*) and intramolecular charge transfer. nih.gov

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more advanced calculations. scirp.org While computationally less expensive than DFT, the HF method does not inherently account for electron correlation, which can be a limitation for accurately predicting certain molecular properties. scirp.org

In a study on 4-hydroxy-3-cyano-7-chloro-quinoline, a compound structurally similar to this compound, both HF and DFT methods were employed to calculate vibrational spectra. dergipark.org.tr The results from both methods were compared with experimental data, and it was found that scaling the calculated frequencies was necessary to achieve good agreement. dergipark.org.tr Typically, DFT methods show better agreement with experimental values than HF for vibrational frequencies due to the partial inclusion of electron correlation. dergipark.org.tr

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), are designed to systematically include electron correlation. These methods offer higher accuracy than HF but come with a significantly greater computational cost. While not as commonly used as DFT for larger molecules due to their expense, they can provide benchmark results for smaller systems and for properties where electron correlation is particularly important. A theoretical study on quinoline and its derivatives utilized MP2 calculations alongside DFT and HF to investigate their stability and electronic properties. nih.gov

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a key tool in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a biological target, typically a protein. nih.gov

Molecular docking studies are frequently performed on quinoline derivatives to explore their potential as inhibitors of various biological targets. nih.govnih.gov For instance, a derivative of 7-(trifluoromethyl)quinoline, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, was investigated as a potential anti-influenza virus agent through molecular docking against the influenza virus RNA polymerase. mdpi.com The study revealed that this compound could fit into the active site of the enzyme, suggesting a plausible mechanism of action. mdpi.com

In another comprehensive study, a large library of quinoline analogues was virtually screened against proteins associated with SARS-CoV-2, including the spike protein and the human protease TMPRSS2. nih.gov The top-ranked compounds, which were quinoline derivatives, exhibited strong binding affinities, with docking scores in the range of -8 kcal/mol. nih.gov These findings highlight the potential of the quinoline scaffold to interact favorably with various protein targets. nih.gov

The binding energy, calculated as a docking score, is a key output of these studies and provides an estimate of the binding affinity between the ligand and the protein. nih.gov Lower binding energies generally indicate a more stable protein-ligand complex.

Biological TargetQuinoline Derivative StudiedDocking Score (kcal/mol)Significance
Influenza RNA Polymerase (PDB ID: 3CM8)4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acidNot explicitly stated, but was a top hit.Suggests potential as an anti-influenza agent. mdpi.com
SARS-CoV-2 Spike-ACE2 complexVarious quinoline analoguesUp to -8.1Indicates strong binding affinity and potential as a SARS-CoV-2 inhibitor. nih.gov
TMPRSS2Various quinoline analoguesUp to -8.0Suggests another potential target for quinoline-based inhibitors of SARS-CoV-2. nih.gov

A detailed analysis of the binding site reveals the specific amino acid residues that interact with the ligand, providing a deeper understanding of the binding mode. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges. mdpi.com

In the docking study of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid with the influenza RNA polymerase, key interactions were identified. mdpi.com The benzene (B151609) ring of the 4-aminobenzoic acid moiety was found to form a pi-pi stacking interaction with the residue TRP706. mdpi.com Additionally, the oxygen atom of the carboxylic acid formed a salt bridge with LYS643. mdpi.com These specific interactions are crucial for the stable binding of the ligand in the active site. mdpi.com

Similarly, in the virtual screening of quinoline analogues against SARS-CoV-2 proteins, the top-ranked compounds were found to interact with key residues in the binding pockets. nih.gov For the Spike-ACE2 complex, the electronegative residue GLU37 was identified as important for the strong binding of quinoline derivatives. nih.gov For the TMPRSS2 protease, interactions with GLN192 were found to contribute to the stability of the docked complexes. nih.gov These studies underscore the importance of specific residue interactions in determining the binding affinity and selectivity of quinoline-based ligands.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are pivotal in establishing mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. For quinoline derivatives, these models serve as predictive tools to guide the design of new molecules with enhanced efficacy or desired photophysical characteristics. nih.govnanobioletters.com

Predictive models for quinoline derivatives have been developed to forecast their potential as therapeutic agents, particularly in areas like anticancer and antimalarial research. nih.govnanobioletters.com These models often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the three-dimensional steric and electrostatic fields of the molecules with their biological activity. nih.gov For instance, QSAR models developed for a series of quinoline-based derivatives have successfully predicted their in vitro anti-tumor activities against various cancer cell lines. nanobioletters.com While specific QSAR models solely focused on this compound are not extensively documented in publicly available literature, the principles from studies on analogous quinoline scaffolds are informative. These studies suggest that substituents on the quinoline ring significantly influence biological activity, and predictive models can effectively capture these relationships. nih.gov Similarly, QSPR models can be developed to predict photophysical properties like fluorescence quantum yield and Stokes shift by correlating them with calculated molecular descriptors.

Through QSAR studies on various quinoline derivatives, several key molecular descriptors have been identified as crucial for their biological activity. These often include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov For example, in the context of antitubercular activity, the quinoline moiety itself is considered an essential part of the pharmacophore. dovepress.com The presence of specific substituents at various positions of the quinoline ring, such as a methoxy (B1213986) group at the 2nd position or sterically favored regions at the 5th, 6th, 7th, and 8th positions, has been shown to enhance activity. dovepress.com The trifluoromethyl group at the 4-position is known to enhance stability, lipophilicity, and resistance to enzymatic degradation, making it a key descriptor in models for bioactive molecules. nih.gov The development of a pharmacophore model for a class of compounds helps in identifying the essential structural features required for a specific biological interaction, guiding the design of new, more potent analogues. dovepress.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into conformational flexibility and the influence of the surrounding environment, such as solvents. nih.govnih.gov These simulations track the movements of atoms over time, allowing for the exploration of different molecular conformations and their relative energies. nih.gov For halogenated quinoline derivatives, MD simulations have been used to assess the stability of their complexes with biological targets like monoamine oxidase A and B, revealing stronger structural stability compared to reference drugs. nih.gov

The solvent plays a crucial role in the behavior of molecules like this compound, particularly in processes involving proton transfer. MD simulations can model the explicit interactions between the solute and solvent molecules, helping to understand how the solvent shell structure influences conformational preferences and reaction pathways. For the parent compound, 7-hydroxyquinoline (B1418103), MD simulations in aqueous solutions have been instrumental in demonstrating the formation of water wires that connect the hydroxyl and quinoline nitrogen atoms, facilitating intermolecular proton transfer.

Excited State Calculations and Photophysical Property Prediction (e.g., Stokes Shift, Quantum Yield)

Computational methods, particularly those based on quantum mechanics, are powerful tools for predicting the properties of molecules in their electronically excited states. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate vertical excitation energies, which correspond to light absorption, and to optimize the geometry of the molecule in its excited state. mdpi.com These calculations are essential for understanding and predicting key photophysical parameters.

One of the notable features of many fluorescent quinoline derivatives is a large Stokes shift, which is the difference between the peak wavelengths of absorption and emission. mdpi.com This property is highly desirable for applications in fluorescence imaging to minimize self-absorption. Theoretical calculations can predict the Stokes shift by determining the energy difference between the absorbed and emitted photons. For a series of novel styrylquinolines, theoretical calculations have indicated a significant charge-transfer character upon emission, which was further evaluated using the Lippert–Mataga equation to explain the large observed Stokes shifts. mdpi.com

Furthermore, excited state calculations can provide insights into the factors influencing the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. Studies on trifluoromethylated quinoline-phenol Schiff bases have shown that the quantum yields and Stokes shifts are sensitive to solvent polarity. nih.gov This is often due to the stabilization of the excited state in different solvent environments. nih.gov

Below is a table showing representative photophysical data for a series of (E)-2-(((2-aryl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol derivatives in different solvents, illustrating the influence of solvent polarity on Stokes shift and quantum yield.

CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φf)
R = Ph, R¹ = HCHCl₃3705001300.12
DMSO3905401500.20
MeOH3805101300.13
R = 4-MeC₆H₄, R¹ = HCHCl₃3704901200.80
DMSO3905301400.75
MeOH3805101300.85
R = Ph, R¹ = 5-NEt₂CHCl₃430515850.15
DMSO450540900.25
MeOH440515750.20

Data adapted from studies on related trifluoromethylated quinoline-phenol Schiff bases. nih.gov

Proton Transfer Mechanisms: Ground-State Tautomerism and Excited-State Proton Transfer (ESIPT)

The presence of both a hydroxyl group (proton donor) and a quinoline nitrogen atom (proton acceptor) within the same molecule makes this compound a candidate for proton transfer reactions. These can occur in the ground state, leading to different tautomeric forms, or in the excited state, a process known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net

In its ground state, 7-hydroxyquinoline predominantly exists in the enol (E) form. nih.gov However, depending on the solvent environment, it can be in equilibrium with its keto (K) or zwitterionic tautomer. The keto tautomer is formed by the transfer of the proton from the hydroxyl group to the quinoline nitrogen. This process is often mediated by solvent molecules, particularly in protic solvents like water. nih.gov

Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the quinoline nitrogen are significantly altered, often making proton transfer a highly favorable and rapid process. This ESIPT leads to the formation of an excited keto tautomer (K*), which then relaxes to the ground state by emitting a photon. researchgate.net Because the excited keto tautomer has a lower energy than the excited enol form, the emitted fluorescence is red-shifted compared to the absorption, resulting in a large Stokes shift. researchgate.net The ESIPT process in 7-hydroxyquinoline derivatives is a subject of extensive research, as it is fundamental to their unique fluorescent properties. nih.gov Theoretical calculations, such as CASSCF and CASPT2, have been employed to investigate the potential energy surfaces and reaction pathways for both proton transfer and hydrogen-atom transfer mechanisms in the excited state of 7-hydroxyquinoline clusters. nih.gov In some derivatives, the ESIPT process can be in competition with other photochemical reactions, such as trans-cis isomerization, which can reduce the efficiency of the proton transfer-based fluorescence. nih.gov

Biological Activity and Molecular Mechanisms of 7 Hydroxy 4 Trifluoromethyl Quinoline

Enzyme Inhibition and Activation Mechanisms

The quinoline (B57606) scaffold is a common feature in many enzyme inhibitors. The introduction of a trifluoromethyl group at the 4-position and a hydroxyl group at the 7-position can significantly influence its electronic properties and, consequently, its interaction with enzyme active sites.

Kinetic analyses of CYP3A4 inhibition using 7-benzoyl quinoline as a substrate have revealed complex inhibition patterns, including time-dependent inhibition and multi-step binding processes for certain inhibitors. These studies often involve monitoring the formation of the fluorescent product, 7-hydroxyquinoline (B1418103), to determine the rate of the enzymatic reaction. The binding of 7-benzoyl quinoline to CYP3A4 induces a characteristic spectral shift, and kinetic parameters such as the Michaelis constant (Km) and catalytic rate constant (kcat) have been determined for its metabolism. While these findings relate to a different 7-substituted quinoline, they highlight the potential of the quinoline nucleus to interact with CYP enzymes.

Table 1: Hypothetical Kinetic Parameters for Enzyme Inhibition by a Quinoline Derivative (based on related compounds)
EnzymeInhibition TypeKi (μM)IC50 (μM)
Cytochrome P450 3A4CompetitiveData Not AvailableData Not Available
Other KinasesNon-competitiveData Not AvailableData Not Available

Research into the broader family of quinoline derivatives has identified several potential enzyme targets. The trifluoromethyl group, known for its electron-withdrawing properties and ability to form strong interactions, may play a crucial role in binding to enzyme active sites. For example, various quinoline-based molecules have been shown to target receptor tyrosine kinases like c-Met, EGF, and VEGF receptors, which are implicated in carcinogenic pathways. The quinoline core, often with substitutions at positions 4, 6, and 7, is a recurring motif in the design of kinase inhibitors. The nitrogen atom in the quinoline ring can form hydrogen bonds with key amino acid residues in the enzyme's hinge region, a common interaction mode for kinase inhibitors.

Receptor Binding and Signaling Pathway Modulation

The ability of a molecule to bind to specific receptors and modulate their downstream signaling pathways is a cornerstone of its pharmacological activity.

While direct in vitro binding studies of 7-Hydroxy-4-(trifluoromethyl)quinoline with the androgen receptor (AR) are not extensively documented, research on other trifluoromethyl-substituted quinoline derivatives has shown significant interactions. For instance, certain nonsteroidal quinoline derivatives containing a trifluoromethyl group have been developed as potent and selective androgen receptor modulators (SARMs). These compounds can exhibit high binding affinity for the AR and act as agonists. The binding of a ligand to the AR initiates a conformational change, leading to its translocation to the nucleus and the subsequent regulation of target gene transcription.

Table 2: Hypothetical Androgen Receptor Binding Affinity (based on related compounds)
Compound TypeBinding Affinity (Ki, nM)Functional Activity
Trifluoromethyl-quinoline derivativeData Not AvailableAgonist/Antagonist (Undetermined)

Phenolic compounds, a class to which this compound belongs due to its hydroxyl group, are known to modulate various intracellular signaling pathways, particularly those related to inflammation. These pathways include the nuclear factor (NF)-κB, activator protein (AP)-1, and mitogen-activated protein kinase (MAPK) signaling cascades. By influencing these pathways, phenolic compounds can affect the expression of inflammatory mediators. The specific effects of this compound on these signaling cascades have yet to be fully elucidated.

Nucleic Acid Interaction Studies (DNA, RNA)

The planar aromatic structure of the quinoline ring suggests a potential for interaction with nucleic acids, either through intercalation between base pairs or groove binding. Such interactions can interfere with DNA replication and transcription or affect RNA function. Studies on various small molecules have demonstrated that their structure dictates the strength and selectivity of their interactions with DNA versus RNA. While specific studies on the interaction of this compound with DNA and RNA are not prominent in the literature, the general principles of small molecule-nucleic acid interactions provide a basis for potential mechanisms.

Binding Modes and Affinity Determinations (e.g., DNA Intercalation)

The planar aromatic structure of the quinoline ring is a common feature in molecules that act as DNA intercalators. nih.gov This mode of binding involves the insertion of the planar moiety between the base pairs of the DNA double helix, leading to disruption of DNA replication and transcription, a mechanism exploited by many anticancer agents. Several quinoline-based compounds have been shown to inhibit DNA-interacting enzymes through intercalation. nih.gov

For instance, certain triazoloquinoxaline derivatives, which also contain a planar heterocyclic system, have been demonstrated to act as traditional DNA intercalators. nih.gov Studies on these compounds revealed that their binding affinity is influenced by various structural features that enhance their interaction with the DNA helix. nih.gov Similarly, quinoline-based analogs have been found to intercalate into the minor groove of DNA, thereby inhibiting the function of DNA methyltransferases. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit an affinity for DNA, potentially through an intercalative binding mode. The trifluoromethyl group could further influence this interaction by modulating the electronic properties and stacking interactions of the quinoline ring within the DNA helix.

Conformational Changes Induced in Nucleic Acids

The binding of small molecules to DNA, particularly through intercalation, invariably leads to conformational changes in the nucleic acid structure. mdpi.com These distortions can include unwinding of the double helix, an increase in the length of the DNA molecule, and alterations in the sugar-phosphate backbone, which can be detected by techniques such as circular dichroism spectroscopy. mdpi.comnih.gov

For example, the covalent binding of N-hydroxy-N-2-aminofluorene to DNA results in a model involving destabilized regions in the double helix around the bound molecule, where the aromatic residues stack with adjacent nucleotides. nih.govnih.gov While specific studies on this compound are not available, its potential intercalation would be expected to induce localized conformational changes. Such structural perturbations are critical to the mechanism of action for many DNA-targeting drugs, as they interfere with the binding of proteins involved in DNA processing, ultimately leading to cellular apoptosis. nih.gov

Cellular Uptake and Subcellular Localization Mechanisms (In vitro cellular models)

The entry of small molecules into cells is governed by their physicochemical properties, which dictate their ability to cross the plasma membrane. nih.gov While the specific uptake mechanisms for this compound have not been detailed, general principles of membrane permeability can be applied. The molecule's moderate lipophilicity, imparted by the quinoline ring and trifluoromethyl group, likely allows it to traverse the lipid bilayer via passive diffusion.

Fluorescent Imaging for Cellular Tracking and Organelle Targeting (e.g., Golgi Apparatus)

Quinoline derivatives are well-known for their fluorescent properties, making them valuable scaffolds for the development of probes for live-cell imaging. nih.govnih.gov The photophysical properties of the quinoline core can be tuned through structural modifications. nih.gov

Notably, quinoline derivatives containing a trifluoromethyl group have been specifically identified as promising candidates for targeting the Golgi apparatus. nih.gov The pyridyl moiety within the quinoline structure is compatible with the slightly acidic microenvironment of the Golgi (pH 6.0–6.7), and 2-trifluoromethyl-7-aminoquinoline derivatives have been successfully used for Golgi targeting. nih.gov This suggests that this compound may also possess an intrinsic ability to localize within the Golgi apparatus, a critical organelle for protein processing and trafficking. mdpi.comrsc.org The inherent fluorescence of the quinoline scaffold would facilitate its visualization and tracking within the cell, allowing for the study of its subcellular distribution and dynamics.

Antioxidant and Pro-oxidant Activity at the Molecular Level

The presence of a hydroxyl group on the quinoline ring suggests that this compound may possess antioxidant properties. nih.gov Phenolic compounds, including hydroxyquinolines, can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions. nih.gov

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of chemical compounds is commonly evaluated using in vitro radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. sapub.orgmdpi.com In the DPPH assay, an antioxidant molecule reduces the stable DPPH radical, a process that can be monitored by the decrease in absorbance of the violet solution. sapub.org Similarly, the ABTS assay measures the ability of a compound to scavenge the pre-generated ABTS radical cation. researchgate.net

Studies on various quinoline derivatives have demonstrated significant radical scavenging activity in these assays. iau.irresearchgate.net For instance, certain quinoline-hydrazone derivatives exhibit antioxidant activity directly attributed to the presence of a hydroxyl group, which can donate a hydrogen atom to the DPPH radical. nih.gov The scavenging ability is often quantified as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals. While specific IC50 values for this compound are not documented in the reviewed literature, the structural precedent set by other hydroxyquinoline derivatives suggests it would likely exhibit activity in these assays. nih.gov

Table 1: Radical Scavenging Activity of Selected Quinoline Derivatives (Illustrative Examples)

This table provides examples of antioxidant activity for related quinoline compounds to illustrate the potential activity of this compound. Data for the subject compound is not available in the cited sources.

Compound ClassAssayActivity MetricResultReference
Quinoline-Hydrazone DerivativeDPPHIC50843.5 ppm nih.gov
2-Chloroquinoline-3-carbaldehyde (1g)DPPH% Scavenging92.96% researchgate.net
Quinazolinone Derivative (14)DPPHIC5026.87 ± 0.23 μM mdpi.com
Quinazolinone Derivative (14)ABTSIC5071.42 ± 0.52 μM mdpi.com

Modulation of Reactive Oxygen Species (ROS) Generation

The modulation of intracellular reactive oxygen species (ROS) is a significant mechanism through which quinoline derivatives exert their biological effects. Research on a 4-trifluoromethyl substituted tetrahydroquinoline derivative demonstrated its capacity to induce intracellular ROS (iROS). tuni.fi This elevation in iROS subsequently led to increased mitochondrial ROS (mtROS), contributing to the disruption of the mitochondrial membrane potential (Δψmt) in glioblastoma cells. tuni.fi The generation of ROS is a critical event in triggering oxidative stress, which can, in turn, initiate apoptotic signaling pathways. nih.govresearchgate.net The pro-oxidant action is a proposed mechanism for cytotoxicity, where an increase in ROS levels and the induction of lipid peroxidation lead to programmed cell death. nih.gov This mechanism involves the interplay between ROS generation and various signaling cascades that culminate in apoptosis. nih.govresearchgate.net

In Vitro Cytotoxicity and Apoptosis Induction Mechanisms in Cell Lines (Focus on mechanism, not clinical outcomes)

Derivatives of this compound have been identified as potent cytotoxic agents against various cancer cell lines, primarily through the induction of apoptosis. The underlying mechanisms involve the inhibition of cell growth, activation of specific cell death pathways, and interference with the cell division cycle.

Cell Viability Assays and Growth Inhibition Studies

The cytotoxic potential of quinoline derivatives is commonly quantified using cell viability assays that measure the concentration required to inhibit cell growth by 50% (IC50). A novel 4-trifluoromethyl substituted tetrahydroquinoline derivative, designated 4ag, exhibited significant anti-glioblastoma potential. tuni.fi This compound demonstrated potent cytotoxicity in a dose-dependent manner against human glioblastoma cell lines SNB19 and LN229, with IC50 values of 38.3 µM and 40.6 µM, respectively. tuni.fi These values are comparable to the standard chemotherapeutic agent temozolomide. tuni.fi

Similarly, other quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors. nih.gov In vitro cell proliferation assays showed that one such compound, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, possessed an LC50 value of 14.14 µM, indicating more potent anticancer activity than cisplatin (B142131) in the tested model. nih.gov The broad-spectrum antiproliferative activity of various quinoline derivatives has been confirmed across the NCI-60 human tumor cell line panel. nih.gov

Table 1: Cytotoxicity of 4-Trifluoromethyl Substituted Tetrahydroquinoline Derivative (4ag)

Cell Line Type IC50 Value (µM)
SNB19 Glioblastoma 38.3
LN229 Glioblastoma 40.6

Data sourced from Tampere University Research Portal. tuni.fi

Investigation of Apoptotic Pathways and DNA Fragmentation

The primary mechanism for the cytotoxicity of these compounds is the induction of apoptosis, or programmed cell death. Studies on the 4-trifluoromethyl tetrahydroquinoline derivative (4ag) revealed that it triggers apoptosis through the activation of effector caspases, specifically Caspase-3 and Caspase-7. tuni.fi In LN229 cells treated with 4ag, Caspase-3/7 levels increased 3.5-fold compared to the control. tuni.fi Caspase activation is a crucial step in the apoptotic cascade, leading to the cleavage of cellular proteins and DNA fragmentation. tuni.finih.gov

The process of apoptosis is often characterized by distinct morphological changes, including nuclear condensation and the fragmentation of genomic DNA into a characteristic ladder pattern, which can be visualized using gel electrophoresis. mdpi.com The etiology of DNA fragmentation is closely linked with oxidative stress, which can induce oxidative DNA base adducts, leading to strand breaks and subsequent cell death. researchgate.netnih.gov The induction of apoptosis by quinoline derivatives is further confirmed by the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. tuni.fimdpi.com

Cell Cycle Analysis and Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, certain quinoline derivatives can interfere with the normal progression of the cell cycle, causing arrest at specific phases. This disruption prevents cancer cells from proliferating. For instance, analysis of tetrahydroquinolinone derivatives has shown they can induce cell cycle arrest at the G2/M phase. nih.gov This arrest is a common mechanism for anticancer agents, providing a window for apoptotic processes to be initiated. nih.gov Studies on other related heterocyclic compounds, such as quinazolines, also show a marked decrease in markers of cell proliferation like BrdU and phosphohistone H3, indicating an impact on cell cycle progression. researchgate.net The ability to halt the cell cycle, often mediated by the modulation of proteins like cyclins and cyclin-dependent kinases, is a key component of the anticancer activity of this class of compounds. nih.govmdpi.com

Antimicrobial Activity against Specific Pathogens (e.g., Bacteria, Fungi, Mycobacterium)

Quinoline-based compounds have demonstrated a broad spectrum of antimicrobial activity against clinically significant pathogens, including bacteria, fungi, and mycobacteria. nih.gov

Hybrid molecules incorporating the quinoline scaffold have been evaluated for their efficacy. One study synthesized eight quinoline-based hydroxyimidazolium hybrids and tested them against a panel of microbes. nih.govresearchgate.net Hybrid compound 7b was particularly potent against the Gram-positive bacterium Staphylococcus aureus (MIC = 2 µg/mL or 5 µM) and Mycobacterium tuberculosis H37Rv (MIC = 10 µg/mL or 24 µM). nih.gov Another hybrid, 7h , also showed notable inhibition of S. aureus (MIC = 20 µg/mL or 47 µM). nih.gov

Against fungal pathogens, hybrids 7c and 7d displayed remarkable activity against Cryptococcus neoformans, with an MIC of 15.6 µg/mL. nih.govresearchgate.net Their activity against other opportunistic fungi like Candida and Aspergillus species was moderate (MIC = 62.5 µg/mL). nih.govresearchgate.net The activity against Gram-negative bacteria was generally low for most of the tested hybrids. nih.gov

Table 2: Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids (MIC in µg/mL)

Compound S. aureus M. tuberculosis H37Rv K. pneumoniae C. neoformans
7a ≥50 20 >50% inhibition at high conc. ≥50
7b 2 10 >50% inhibition at 20 µg/mL ≥50
7c ≥50 ≥50 ≥50 15.6
7d ≥50 50 ≥50 15.6
7h 20 50 ≥50 ≥50

Data sourced from Molecules (MDPI). nih.gov

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. nih.gov Structure-activity relationship (SAR) studies help elucidate the chemical features necessary for biological activity.

For quinolinequinones, substitutions significantly influence their activity spectrum. nih.gov Derivatives with aryl amine groups containing different ester substitutions showed that activity was mainly directed against Gram-positive strains like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov In contrast, different substitutions led to better antifungal activity against Candida albicans and Candida parapsilosis, suggesting that structural modifications can tune the compounds for either antibacterial or antifungal specificity. nih.gov

Mechanisms of Action against Microbial Targets

The precise molecular mechanisms through which this compound exerts antimicrobial activity have not been extensively detailed in dedicated studies of this specific compound. However, as a member of the quinoline class of compounds, its mode of action can be inferred from the well-established mechanisms of related quinolone and fluoroquinolone antibiotics. mdpi.com The primary targets for this class of antimicrobials are the bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV. mdpi.com

The general mechanism involves the inhibition of these essential enzymes, which are responsible for managing DNA topology during replication, transcription, and repair. mdpi.com Quinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes. researchgate.net This leads to the formation of a ternary complex of the drug, the enzyme, and the DNA, which physically obstructs the progression of the DNA replication fork. researchgate.net The ultimate bactericidal effect is believed to result from the generation of irreversible double-strand DNA breaks following the denaturation of the topoisomerase. researchgate.net

It is important to note that while this is the canonical mechanism for many quinolone-based antibacterials, variations exist. For instance, the diarylquinoline drug bedaquiline, used for treating tuberculosis, functions by a different mechanism, inhibiting the proton pump of mycobacterial ATP synthase. nih.gov Without specific experimental validation for this compound, its exact microbial targets and mechanism remain presumptive based on its structural class.

Anti-Influenza Virus Activity and Mechanism of Action

Research into the antiviral properties of quinoline derivatives has identified activity against the influenza virus. While studies focusing exclusively on this compound are limited, research on a closely related lead compound, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, provides significant insight into a potential mechanism of action. nih.gov

This derivative demonstrated moderate activity against the influenza A/WSN/33 (H1N1) virus strain. nih.gov The mechanism of this anti-influenza activity is proposed to involve the inhibition of the viral RNA polymerase, a crucial enzyme complex for viral replication. nih.gov Molecular docking studies suggest that the 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid molecule can interact with the C-terminal domain of the polymerase acidic protein (PA), a key component of the polymerase complex. nih.gov This interaction is believed to disrupt the vital connection between the PA and polymerase basic protein 1 (PB1) subunits, thereby inhibiting the polymerase's function. nih.gov

The antiviral efficacy of this lead compound was quantified, providing a benchmark for its activity.

Table 1: Anti-Influenza Virus Activity of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid

Virus Strain Assay Type EC₅₀ (µM) Inhibition Rate at 50 µM
A/WSN/33 (H1N1) Cytopathic Effect (CPE) 22.94 Not Reported

Data sourced from reference nih.gov

This research highlights a specific molecular target for this class of quinoline derivatives, moving beyond general antiviral effects to a precise mechanism involving the disruption of the influenza virus's replication machinery. nih.gov

Applications of 7 Hydroxy 4 Trifluoromethyl Quinoline in Advanced Materials and Chemical Probes

Development of Fluorescent Chemosensors and Biosensors

The quinoline (B57606) scaffold is a well-established fluorophore utilized in the design of chemosensors due to its favorable photophysical properties, such as high quantum yield and good photostability. researchgate.net The nitrogen atom in the quinoline ring and the hydroxyl group can act as binding sites for various analytes, leading to changes in the compound's fluorescence upon interaction.

Derivatives of 8-hydroxyquinoline (B1678124) are renowned for their ability to act as potent chelating agents for a wide range of metal ions, including Al³⁺, Zn²⁺, Fe³⁺, and Cu²⁺. scispace.comnih.gov This chelating ability, stemming from the nitrogen and hydroxyl groups, often results in a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). scispace.com This effect is attributed to the increased rigidity of the molecule upon metal binding. scispace.com While the 7-hydroxy isomer may exhibit different coordination chemistry, the fundamental principle of ion binding modulating fluorescence properties remains.

Quinoline-based sensors have also been developed for anion detection. For instance, sensors capable of selectively detecting fluoride (B91410) ions (F⁻) have been reported, where the interaction mechanism can involve hydrogen bonding or deprotonation, leading to a distinct optical response. nih.govresearchgate.net A novel thiosemicarbazone featuring a quinoline group was found to be a selective chemosensor for the fluoride ion, exhibiting a four-fold fluorescence enhancement. nih.gov

The trifluoromethyl group in 7-Hydroxy-4-(trifluoromethyl)quinoline can influence its sensing properties by altering the acidity of the hydroxyl proton and modifying the electron density of the quinoline ring system, which could enhance selectivity towards specific ions.

Table 1: Examples of Quinoline-Based Ion Sensors and Their Characteristics

Sensor TypeTarget IonTypical ObservationReference
8-Hydroxyquinoline Schiff-baseAl³⁺Red shift and intensity enhancement of excimer emission scispace.com
Quinoline derivative TQAFe³⁺Fluorescence quenching mdpi.comnih.gov
Quinoline-tagged organic probeZn²⁺Chelation-enhanced fluorescence rsc.org
Quinoline-based thiosemicarbazoneF⁻Fluorescence enhancement via deprotonation nih.gov

This table presents data for various quinoline derivatives to illustrate the sensing capabilities of this class of compounds.

The fluorescence of hydroxyquinoline derivatives is often pH-dependent due to the protonation/deprotonation of the phenolic hydroxyl group and the quinoline nitrogen atom. This property makes them suitable candidates for the development of fluorescent pH probes. researchgate.netrsc.org For example, a Schiff-base compound derived from 6-aminoquinoline (B144246) demonstrated reversible changes in its fluorescence emission spectrum in response to pH variations, allowing for the detection of pH in different environments. rsc.org An aminoquinoline-based sensor was also developed to discriminate between normal and cancer cells based on pH differences. rsc.org

The protonation of the ring nitrogen in acidic media can alter the electronic structure of the molecule, leading to shifts in the absorption and emission spectra. rsc.org The pKa value of the hydroxyl group, which is crucial for the pH sensing range, is influenced by substituents on the quinoline ring. The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to lower the pKa of the hydroxyl group, potentially making it a sensitive probe for acidic to neutral pH ranges.

The versatile quinoline scaffold can be functionalized to create sensors for specific biomolecules. While direct applications of this compound in this area are not yet detailed in the literature, the general strategy involves coupling the quinoline fluorophore to a recognition moiety that selectively binds to the target biomolecule. Quinoline derivatives have been used in the development of fluorescent probes for cellular imaging, highlighting their biocompatibility and potential for biological applications. nih.govnih.gov For instance, quinoline-functionalized carbon dots have been used as a nanosensor for the intracellular imaging of Zn²⁺. researchgate.net The development of quinoline-based probes for nitro-phenolic compounds, which are environmentally significant analytes, has also been reported. rsc.org

Integration into Smart Materials and Polymer Systems

The inherent fluorescence and environmental sensitivity of quinoline derivatives make them attractive components for the creation of "smart" materials that respond to external stimuli.

Quinoline derivatives are cornerstone materials in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). nih.gov The most famous example is Tris(8-hydroxyquinolinato)aluminum (Alq3), which is widely used as an electron-transporting and emissive material in OLEDs due to its excellent thermal stability and luminescence properties. researchgate.netuconn.eduresearchgate.net The performance of OLEDs can be tuned by modifying the structure of the quinoline ligand.

While this compound itself has not been extensively reported as a primary component in OLEDs, its structural features are relevant. The quinoline core provides the necessary framework for charge transport and luminescence. The trifluoromethyl group could potentially enhance electron injection and transport properties and may also shift the emission wavelength, possibly towards the blue region of the spectrum, which is highly sought after for display applications. uconn.eduresearchgate.net The hydroxyl group offers a site for coordination with metal ions (like aluminum) to form stable complexes analogous to Alq3.

Table 2: Properties of Selected Quinoline-Based Materials in OLEDs

CompoundRole in OLEDEmission ColorKey FeaturesReference
Tris(8-hydroxyquinolinato)aluminum (Alq3)Emissive Layer, Electron Transport LayerGreenGood stability and luminescence researchgate.netresearchgate.net
8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ)Electron Transporting, Emitting LayerBlueImproved hydrolytic stability, low turn-on voltage uconn.eduresearchgate.net
5,7-dibromo-8-hydroxyquinolineFluorescent LayerUV regionPotential alternative to commercial fluorescent polymers researchgate.net

This table showcases the application of various quinoline derivatives in OLED technology.

Incorporating fluorescent dyes like this compound into polymer matrices or as part of nanomaterials can lead to materials with unique optical properties. Such materials can be used for sensing, imaging, and as security inks. The fluorescence of the quinoline unit can be sensitive to the polymer environment, allowing for the creation of materials that respond to changes in temperature, polarity, or the presence of specific analytes.

The development of fluorescent organic nanoparticles for biological imaging is a rapidly growing field. Quinoline derivatives can be encapsulated within or covalently attached to these nanoparticles. researchgate.net For example, carbon dots functionalized with quinoline derivatives have been developed as nanosensors that exhibit high selectivity and a low detection limit for zinc ions in aqueous solutions and for intracellular imaging. researchgate.net The trifluoromethyl group could enhance the photostability and quantum yield of such nanomaterials.

Exploration as a Scaffold for Pharmaceutical Lead Discovery

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of approved drugs. The specific substitution pattern of this compound offers distinct advantages for lead discovery, combining a site for hydrogen bonding (7-hydroxy group) with an electron-withdrawing group (4-trifluoromethyl) that can influence metabolic stability and binding interactions. The focus remains on the molecular design and mechanistic principles rather than clinical outcomes.

Combinatorial chemistry provides a powerful strategy for rapidly generating large collections, or "libraries," of structurally related compounds for high-throughput screening. nih.gov The this compound core is particularly amenable to this approach due to the presence of multiple reactive sites that allow for the systematic introduction of diverse chemical functionalities.

A common strategy involves a multi-step synthetic sequence where the quinoline core is assembled first, followed by diversification reactions. For instance, a library can be generated using regioselective cross-coupling reactions. nih.gov Starting with a precursor molecule, different building blocks (e.g., boronic acids in a Suzuki-Miyaura coupling) can be introduced at specific positions on the quinoline ring. The hydroxyl group at the 7-position can also serve as a handle for further modification, such as etherification or esterification, to introduce another layer of structural diversity.

These parallel synthesis techniques, often performed in multi-well plates, allow for the creation of hundreds or thousands of unique analogs from a common scaffold. nih.govnih.gov This method enables a broad exploration of the chemical space around the core structure to identify compounds with desired biological activities.

Table 1: Illustrative Combinatorial Approach for a Quinoline Scaffold
Scaffold PositionReaction TypeExample Building Blocks (R-group)Resulting Diversity
Position 2Suzuki-Miyaura CouplingAryl Boronic Acids, Alkyl Boronic AcidsIntroduces a wide range of aromatic and aliphatic groups.
Position 7 (OH)Williamson Ether SynthesisAlkyl Halides, Benzyl HalidesModifies polarity and hydrogen bonding capability.
Position 7 (OH)EsterificationAcyl Chlorides, Carboxylic AcidsAdds ester functionalities with varied chain lengths.

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, such as a protein or enzyme, to guide the design of potent and selective inhibitors. fiveable.me This rational approach begins with determining the high-resolution structure of the target, typically through methods like X-ray crystallography or cryo-electron microscopy. fiveable.meswri.org

Once the structure is known, computational methods like molecular docking can be used to predict how the this compound scaffold might fit into a specific binding site. swri.orgdrugdesign.org The design process is iterative and focuses on optimizing the interactions between the ligand and the target. drugdesign.org

Key interactions that can be optimized include:

Hydrogen Bonding: The 7-hydroxyl group can act as a hydrogen bond donor or acceptor, forming crucial interactions with amino acid residues in the target's active site. drugdesign.org

Aromatic Interactions: The quinoline ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Influence of the Trifluoromethyl Group: The CF3 group is a strong electron-withdrawing group and is highly lipophilic. It can enhance binding affinity through favorable hydrophobic interactions and can also improve metabolic stability by blocking potential sites of oxidative metabolism.

By analyzing the co-crystal structure of the scaffold bound to the target, medicinal chemists can design new analogs with modifications predicted to enhance binding affinity or selectivity, leading to more potent lead compounds. cutm.ac.in

Applications in Advanced Imaging Techniques

The inherent fluorescence of the quinoline core makes this compound and its derivatives attractive candidates for developing probes for advanced imaging. crimsonpublishers.com Small-molecule fluorescent probes are essential tools for visualizing cellular structures and dynamic processes in real-time. nih.govresearchgate.net

An ideal fluorescent probe for live-cell imaging should be cell-permeable, non-toxic, bright, and photostable, and it should specifically label the target of interest. wiley.com The this compound scaffold possesses several features that are advantageous for this purpose. The fluorescence properties of quinoline derivatives can be tuned by modifying substituents on the ring. nih.gov For instance, the hydroxyl group can influence the molecule's response to changes in the local environment, such as pH, making it a potential sensor. nih.gov

Derivatives of this scaffold can be designed to target specific organelles or biomolecules. This is typically achieved by attaching a targeting moiety to the quinoline core. For example, a lipophilic cation could be attached to target mitochondria, or a specific ligand could be incorporated to bind to a particular protein. The fluorescence of the quinoline core then reports on the location and concentration of the target within the cell. Quinoline-based probes have been successfully used to visualize lipid droplets, ions, and viscosity in living cells. crimsonpublishers.com

Table 2: Properties of Quinoline-Based Scaffolds for Fluorescence Imaging
PropertyContribution of the this compound ScaffoldPotential Application
FluorescenceThe aromatic quinoline system is inherently fluorescent.General cellular staining.
Environmental SensitivityThe 7-hydroxyl group's protonation state is pH-dependent, affecting fluorescence.Probes for measuring intracellular pH.
TunabilitySubstituents can be added to the core to modify emission/excitation wavelengths.Development of multi-color imaging probes.
TargetingThe scaffold can be conjugated to specific ligands or targeting groups.Organelle-specific imaging (e.g., mitochondria, lysosomes). crimsonpublishers.com

Super-resolution microscopy techniques, such as STORM (Stochastic Optical Reconstruction Microscopy), bypass the diffraction limit of light to achieve nanoscale resolution. uni-wuerzburg.de These methods rely on fluorescent probes (fluorophores) that can be photoswitched between a fluorescent "on" state and a dark "off" state. uni-wuerzburg.debiotium.com

While there is no direct evidence in the provided search results of this compound itself being used for super-resolution imaging, its core structure holds potential. The development of photoswitchable fluorophores often involves chemical modification of existing fluorescent scaffolds. It is conceivable that derivatives of this compound could be engineered to exhibit the necessary photoswitching properties. This might involve introducing moieties that allow for reversible photochemical reactions, a key requirement for techniques like dSTORM, which uses standard fluorescent dyes that can be induced to switch states. uni-wuerzburg.de The field actively explores new scaffolds to create probes with better brightness and photoswitching characteristics for these advanced imaging applications. biotium.com

Role in Analytical Chemistry Reagents and Derivatization Agents

In analytical chemistry, particularly in separation sciences like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), derivatization is a common strategy. It is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis. libretexts.org Derivatization is often used to improve chromatographic separation, enhance stability, or increase the sensitivity of detection. mdpi.com

The this compound molecule is well-suited for use as a derivatization agent for several reasons:

Reactive Handle: The 7-hydroxyl group is a nucleophile that can be reacted with various functional groups in target analytes, such as carboxylic acids (to form esters) or isocyanates.

Fluorophore Tag: Upon reaction, the quinoline moiety acts as a fluorescent tag. This allows for highly sensitive detection using a fluorescence detector in HPLC, which is often more sensitive and selective than standard UV-Vis absorption detection. libretexts.org

Trifluoromethyl Group: The CF3 group can aid in chromatographic separation, particularly in reversed-phase HPLC, and can be useful for detection by certain mass spectrometry techniques.

A close analog, 2-hydrazinoquinoline, has been successfully used as a derivatization agent for the LC-MS analysis of aldehydes, ketones, and carboxylic acids, demonstrating the utility of the quinoline scaffold in this context. mdpi.com By reacting with the analyte, the agent attaches the quinoline "tag," enabling sensitive detection and quantification of otherwise difficult-to-measure compounds in complex biological samples. mdpi.com

Advanced Analytical Methodologies for 7 Hydroxy 4 Trifluoromethyl Quinoline

Chromatographic Separations

Chromatography is a cornerstone for the analysis of 7-Hydroxy-4-(trifluoromethyl)quinoline, providing powerful separation capabilities essential for isolating the analyte from impurities and complex matrix components. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the principal techniques applied.

HPLC, particularly in the reversed-phase mode, is a highly suitable and widely adopted method for the analysis of quinoline (B57606) derivatives. The development of a robust HPLC method for this compound involves the careful optimization of several key parameters to achieve efficient separation and reliable quantification.

Key Development Parameters:

Stationary Phase: C18 and C8 columns are commonly employed for the separation of quinoline compounds, offering excellent hydrophobic interaction capabilities. The choice depends on the desired retention and selectivity.

Mobile Phase: A mixture of an organic solvent (typically acetonitrile (B52724) or methanol) and an aqueous buffer is used. The pH of the buffer is a critical parameter, as it influences the ionization state of the phenolic hydroxyl group and the quinoline nitrogen, thereby affecting retention time and peak shape.

Detection: A Diode Array Detector (DAD) or UV-Vis detector is standard, allowing for quantification at the compound's maximum absorption wavelength (λmax). For enhanced sensitivity and selectivity, a fluorescence detector (FLD) can be utilized, capitalizing on the native fluorescence of the hydroxyquinoline scaffold.

Table 1. Illustrative HPLC Parameters for Analysis of Hydroxyquinoline Analogs.
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV at ~230 nm and ~330 nm
Injection Volume10 µL
TemperatureAmbient or controlled (e.g., 30 °C)

The application of Gas Chromatography (GC) for the analysis of this compound is feasible but presents challenges due to the compound's polarity and low volatility, which are conferred by the hydroxyl group. These characteristics can lead to poor peak shape, thermal degradation, and irreversible adsorption on the GC column. libretexts.org To overcome these issues, chemical derivatization is typically a required step prior to GC analysis. jfda-online.com

Derivatization Strategies:

Silylation: The active hydrogen of the hydroxyl group can be replaced with a non-polar trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This process increases volatility and thermal stability while reducing polarity. youtube.com

Acylation: Reaction with acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), converts the hydroxyl group into an ester, which is more amenable to GC analysis.

Once derivatized, the compound can be analyzed using a standard non-polar capillary column (e.g., DB-5 or HP-5ms) coupled with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification and sensitive detection.

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the analysis of this compound. This technique separates compounds based on their charge-to-size ratio in an electric field. The amphiprotic nature of the target compound (acidic hydroxyl group and basic quinoline nitrogen) makes it an ideal candidate for CE.

Method development in CE focuses on the composition of the background electrolyte (BGE). nih.govrsc.org Key variables include:

Buffer pH: Controls the degree of ionization of the analyte, which is fundamental to its electrophoretic mobility.

Additives: Organic modifiers like methanol (B129727) or acetonitrile can be added to the buffer to influence analyte solubility and reduce wall interactions. For separating closely related isomers or impurities, chiral selectors such as cyclodextrins can be incorporated into the BGE. nih.gov

CE methods are known for their minimal sample and solvent consumption and rapid analysis times, making them a powerful tool for purity assessment and quantitative analysis. researchgate.net

Spectrophotometric and Spectrofluorimetric Quantification Techniques

Spectroscopic techniques are invaluable for the direct quantification of this compound, especially for trace-level analysis, leveraging the compound's inherent light-absorbing and emitting properties.

The extended π-conjugated system of the quinoline ring, combined with the auxochromic hydroxyl group, results in strong ultraviolet (UV) absorption and is likely to produce significant fluorescence.

UV-Vis Spectrophotometry: A straightforward and accessible method for quantification is based on the Beer-Lambert law. A method for the structurally similar 7-Hydroxy-4-methylcoumarin was developed using a water:methanol solvent, with the maximum absorbance (λmax) observed at 321 nm. iajpr.com A similar approach can be adopted for this compound, involving scanning the UV-Vis spectrum to identify the λmax and constructing a calibration curve from standards of known concentration. A tri-wavelength spectrophotometric method has been successfully used to simultaneously quantify quinoline and 2-hydroxyquinoline (B72897) in complex mixtures, demonstrating the utility of this approach for resolving analytes from interfering substances. nih.gov

Spectrofluorimetry: Fluorescence spectroscopy offers superior sensitivity and selectivity compared to absorption spectroscopy. The 7-hydroxycoumarin scaffold, a close structural analog, is well-known for its strong fluorescence, which is sensitive to the local environment. researchgate.netnih.gov Similarly, trifluoromethylated quinoline derivatives have been shown to possess favorable photophysical properties, including significant fluorescence quantum yields. beilstein-journals.orgbeilstein-archives.orgnih.gov An assay based on spectrofluorimetry would involve determining the optimal excitation and emission wavelengths and measuring the fluorescence intensity, which is directly proportional to the concentration at low levels. This high sensitivity makes it ideal for trace analysis.

Table 2. Representative Photophysical Data for a Trifluoromethylated Quinoline-Phenol Schiff Base Derivative in Chloroform. beilstein-journals.org
ParameterValue
Absorption λmax (nm)275, 390
Emission λmax (nm)475
Stokes Shift (nm)85
Fluorescence Quantum Yield (Φf)0.80

When analyzing this compound in complex samples such as biological fluids, tissues, or environmental matrices, the presence of other components can interfere with the analysis, a phenomenon known as the matrix effect. bataviabiosciences.com This effect can either suppress or enhance the analytical signal, leading to inaccurate quantification. chromatographyonline.comnih.gov

Addressing Matrix Effects:

Sample Preparation: Rigorous sample cleanup is the first line of defense. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to selectively isolate the analyte and remove interfering components.

Internal Standards: The use of a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte, is crucial. The IS is added to the sample at the beginning of the workflow and experiences the same matrix effects and processing variations as the analyte, allowing for accurate correction.

Calibration Strategy: Instead of using calibration curves prepared in a clean solvent, matrix-matched calibration standards are prepared by spiking blank matrix with known concentrations of the analyte. This approach helps to compensate for systematic errors caused by the matrix. researchgate.net

Method of Standard Additions: For particularly complex or variable matrices, the method of standard additions can be employed, where the sample is spiked with known amounts of the analyte to create an in-sample calibration curve. chromatographyonline.com

Thorough validation, including the assessment of recovery, precision, and accuracy in the relevant matrix, is essential to ensure the reliability of any analytical method developed for this compound.

Coupled Techniques for Enhanced Analysis

Coupled techniques, which combine a separation method with a detection method, are powerful tools for the analysis of specific compounds in complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive analytical technique ideal for the quantification and identification of this compound in complex samples. The method combines the separation capabilities of liquid chromatography (LC) with the mass analysis capabilities of tandem mass spectrometry (MS/MS).

Methodology: A typical LC-MS/MS method for a quinoline derivative would involve reversed-phase chromatography. The separation is often achieved on a C18 column with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol). sielc.comsielc.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the analyte from other components in the sample. youtube.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for quinoline compounds, typically operating in positive ion mode. researchgate.net In the tandem mass spectrometer, the precursor ion (the protonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as selected reaction monitoring (SRM), provides high specificity and reduces background noise. youtube.com

Illustrative LC-MS/MS Parameters: The following table outlines potential parameters for an LC-MS/MS analysis of this compound, based on methods developed for similar fluoroquinolone compounds. us.es

ParameterSetting
LC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) To be determined experimentally

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of organic compounds. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. nih.gov

Derivatization: Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (TMS) group. youtube.com This process increases the volatility of the analyte. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.combrjac.com.br

GC-MS Analysis: The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polar column like a DB-5ms). The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, can be used for identification by comparing it to a spectral library. researchgate.net

Hypothetical GC-MS Parameters:

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 70 °C (1 min), then ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Ionization Mode Electron Ionization (70 eV)
Mass Range (m/z) 50-500

Electroanalytical Methods (If Applicable)

Electroanalytical methods, which are based on the measurement of electrical properties, could potentially be applied to study the electrochemical characteristics of this compound.

Voltammetric techniques, such as cyclic voltammetry (CV), could be employed to investigate the oxidation and reduction behavior of this compound. researchgate.net CV involves applying a linearly varying potential to an electrode and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and the electrochemical reversibility of the compound. iieta.org The electrochemical properties of quinoline derivatives have been shown to be strongly correlated with their chemical structure. nih.gov

The presence of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group on the quinoline ring would be expected to influence its electrochemical behavior. rsc.org Studies on other functionalized quinolines have demonstrated that these substituents can alter the oxidation and reduction potentials. nih.govrsc.org

Amperometric detection involves the measurement of the current resulting from the electrochemical oxidation or reduction of a substance at a constant applied potential. While specific applications for this compound are not documented, in principle, if a suitable oxidation or reduction potential is identified through voltammetric studies, amperometric detection could be coupled with a separation technique like liquid chromatography for quantitative analysis. However, a significant challenge with amperometric detection is its susceptibility to interference from other electroactive compounds that may be present in the sample. mdpi.com

Future Research Directions and Translational Potential of 7 Hydroxy 4 Trifluoromethyl Quinoline Research

Exploration of Novel and More Sustainable Synthetic Pathways

While established methods for quinoline (B57606) synthesis exist, future research will likely focus on the development of novel and more sustainable pathways for the synthesis of 7-Hydroxy-4-(trifluoromethyl)quinoline and its analogs. Current synthetic strategies often involve multi-step processes with harsh reaction conditions and the use of hazardous reagents. To address these limitations, researchers are exploring greener alternatives.

Key areas of future investigation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, improve yields, and minimize the use of volatile organic solvents. tandfonline.com The application of microwave irradiation to key steps in the synthesis of the quinoline core, such as the Conrad-Limpach or Doebner-von Miller reactions, could offer a more energy-efficient and scalable approach. tandfonline.com

Metal-Free Catalysis: The development of metal-free catalytic systems for C-H functionalization and cyclization reactions presents an opportunity to avoid the use of expensive and potentially toxic transition metal catalysts. nih.govacs.org Exploring organocatalysis or iodine-mediated reactions could lead to more environmentally benign synthetic routes. nih.govacs.org

One-Pot Multicomponent Reactions (MCRs): Designing one-pot procedures where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency by reducing the need for intermediate purification steps, minimizing waste, and saving time and resources. tandfonline.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. asahilab.co.jp The development of a continuous flow process for the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production. asahilab.co.jp

The following table summarizes potential sustainable synthetic approaches and their advantages:

Synthetic ApproachKey AdvantagesRelevant Research Areas
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiencyGreener solvent systems, catalyst optimization
Metal-Free CatalysisAvoidance of toxic and expensive metals, milder reaction conditionsOrganocatalysis, iodine-mediated reactions
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste, time and resource savingsNovel reaction cascades, domino reactions
Flow ChemistryEnhanced safety, scalability, precise process controlReactor design, in-line analysis

Advancements in Computational Modeling and Predictive Analytics for Structure-Function Relationships

Computational modeling and predictive analytics are poised to play a pivotal role in accelerating the discovery and optimization of this compound derivatives with desired properties. By leveraging in silico tools, researchers can predict molecular properties, understand structure-activity relationships (SAR), and prioritize synthetic targets, thereby reducing the time and cost associated with experimental screening.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to correlate the structural features of this compound derivatives with their biological activities or material properties. These models can be used to predict the potency of new analogs and guide lead optimization.

Molecular Docking and Dynamics Simulations: Employing molecular docking to predict the binding modes of this compound derivatives with specific biological targets. Molecular dynamics simulations can further elucidate the stability of these interactions and provide insights into the mechanism of action at the atomic level.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) of this compound responsible for its biological activity. This information can be used to design novel compounds with improved potency and selectivity.

ADMET Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This early-stage assessment can help to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles.

Discovery of Unexplored Biological Targets and Mechanistic Insights in vitro

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.orgnih.govnih.govbiointerfaceresearch.com The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound an attractive starting point for drug discovery.

Future research should aim to:

High-Throughput Screening (HTS): Screening libraries of this compound derivatives against a diverse panel of biological targets to identify novel therapeutic applications. nih.gov

Phenotypic Screening: Utilizing cell-based phenotypic screens to identify compounds that induce a desired physiological response without a preconceived target. This approach can lead to the discovery of first-in-class drugs with novel mechanisms of action.

Target Identification and Validation: Once a bioactive compound is identified, further studies will be necessary to elucidate its molecular target and mechanism of action. Techniques such as proteomics, genomics, and chemical biology approaches can be employed for this purpose.

In Vitro Mechanistic Studies: Conducting detailed in vitro studies to understand how this compound derivatives interact with their biological targets and modulate cellular pathways. This includes enzyme kinetics, binding assays, and cell signaling studies.

Recent studies on other trifluoromethylated quinoline derivatives have shown promise in targeting specific kinases and inhibiting cancer cell growth, suggesting that similar avenues should be explored for this compound. nih.govresearchgate.net

Expansion of Applications in Next-Generation Fluorescent Materials and Devices

Quinoline derivatives are known for their interesting fluorescence properties and have been widely explored as fluorescent probes and chemosensors for bio-imaging applications. crimsonpublishers.comcrimsonpublishers.comnih.govnih.gov The rigid, aromatic structure of the quinoline core, combined with the electronic effects of the hydroxyl and trifluoromethyl groups, suggests that this compound could serve as a valuable scaffold for the development of novel fluorescent materials.

Future research in this area could focus on:

Development of Fluorescent Probes: Designing and synthesizing derivatives of this compound that exhibit changes in their fluorescence properties in response to specific analytes, such as metal ions, pH, or reactive oxygen species. nih.govrsc.orgresearchgate.net These probes could find applications in environmental monitoring and biomedical diagnostics. crimsonpublishers.com

Bio-imaging Agents: Exploring the use of this compound-based fluorophores for live-cell imaging and in vivo imaging. crimsonpublishers.comnih.gov The trifluoromethyl group may enhance cell permeability and photostability, making these compounds suitable for long-term imaging studies. nih.gov

Organic Light-Emitting Diodes (OLEDs): Investigating the potential of this compound derivatives as emissive materials or host materials in OLEDs. The electron-withdrawing nature of the trifluoromethyl group could influence the electronic properties of the molecule and lead to improved device performance.

Push-Pull Architectures: Creating derivatives with "push-pull" electronic systems by introducing electron-donating and electron-accepting groups to the quinoline scaffold. This can lead to compounds with large Stokes shifts and emission in the near-infrared (NIR) region, which is desirable for deep-tissue imaging. mdpi.com

The table below highlights potential applications of this compound in fluorescent materials:

Application AreaDesired PropertiesPotential Modifications
Fluorescent ProbesHigh selectivity and sensitivity, fast response timeIntroduction of specific recognition moieties
Bio-imaging AgentsCell permeability, photostability, low cytotoxicityConjugation with targeting ligands
OLEDsHigh quantum yield, good thermal stabilityTuning of electronic properties through substitution
NIR EmittersLarge Stokes shift, emission in the NIR regionCreation of donor-pi-acceptor systems

Development of Advanced Analytical Tools for Complex Biological and Environmental Matrices

The increasing interest in fluorinated compounds, including pharmaceuticals and environmental contaminants, necessitates the development of advanced analytical methods for their detection and quantification in complex matrices. tandfonline.commdpi.comwaters.comsoilwise-he.eunih.gov

Future research should focus on developing and validating analytical methods for this compound, including:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the quantification of trace levels of organic compounds in complex samples. mdpi.com Developing a robust LC-MS/MS method for this compound would be crucial for pharmacokinetic studies and environmental monitoring. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives, GC-MS could be a suitable analytical technique. Derivatization of the hydroxyl group may be necessary to improve volatility and chromatographic performance. nih.gov

Sample Preparation Techniques: Developing efficient and selective sample preparation methods, such as solid-phase extraction (SPE), to isolate and concentrate this compound from complex matrices like blood, urine, soil, and water. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The integration of AI and ML into the research of this compound can accelerate progress in several key areas:

De Novo Design: Utilizing generative AI models to design novel derivatives of this compound with optimized properties. nih.govtue.nlfrontiersin.orgnih.govarxiv.org These models can explore vast chemical spaces and propose synthetically feasible molecules with a high probability of success. nih.gov

Retrosynthesis Planning: Employing AI-powered retrosynthesis tools to identify optimal synthetic routes for novel derivatives. nih.govsynthiaonline.com These tools can analyze vast reaction databases and propose step-by-step synthetic plans, including reaction conditions and potential yields. synthiaonline.com

Predictive Modeling: Using machine learning algorithms to build predictive models for various properties of interest, such as biological activity, toxicity, and physicochemical properties. These models can be trained on existing data to guide the design of new compounds.

Autonomous Synthesis: In the long term, the integration of AI-driven synthesis planning with robotic automation could lead to autonomous platforms for the discovery and synthesis of new molecules, significantly accelerating the research and development cycle. synthiaonline.com

The synergy between computational and experimental approaches, facilitated by AI and ML, will be crucial for unlocking the full potential of this compound and its derivatives in the years to come.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.